

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Chloro-2-methoxyphenyl urea

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Compound of Interest

Compound Name:	4-Chloro-2-methoxyphenyl isocyanate
CAS No.:	55440-53-4
Cat. No.:	B3271773

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Executive Summary & Compound Identity

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-chloro-2-methoxyphenyl)urea. This compound is a critical metabolite often observed in the degradation pathways of phenylurea herbicides (e.g., related to monolinuron analogs) and certain pharmaceutical intermediates.

The primary challenge in analyzing this compound lies in distinguishing it from its regioisomers (e.g., 3-chloro-4-methoxyphenyl urea) and structurally related analogs. This guide establishes a self-validating identification protocol based on three distinct MS signatures: the chlorine isotopic cluster, the urea-specific neutral losses, and the ortho-methoxy diagnostic fragments.

Compound Profile

Property	Detail
Systematic Name	1-(4-chloro-2-methoxyphenyl)urea
Formula	C ₈ H ₉ ClN ₂ O ₂
Monoisotopic Mass	200.0353 Da
Precursor Ion [M+H] ⁺	m/z 201.04 (³⁵ Cl) / 203.04 (³⁷ Cl)
Key Structural Features	Primary urea tail (-NHCONH ₂), Phenyl ring, para-Cl, ortho-OMe

Comparative Analysis Strategy

To ensure robust identification, we compare the target compound against two critical alternatives often present in similar matrices.

Feature	Target: 4-Chloro-2-methoxyphenyl urea	Alternative A: 4-Chlorophenyl urea	Alternative B: 3-Chloro-4-methoxyphenyl urea
Relation	Target Analyte	Desmethoxy Analog (Monolinuron metabolite)	Regioisomer (Metoxuron metabolite)
Precursor [M+H] ⁺	m/z 201	m/z 171	m/z 201
Base Fragment	m/z 158 (4-Cl-2-OMe-aniline)	m/z 128 (4-Cl-aniline)	m/z 158 (3-Cl-4-OMe-aniline)
Diagnostic Difference	Prominent m/z 143 (Loss of •CH ₃ from aniline via ortho-effect)	No methoxy group to lose.	Lower abundance of m/z 143; different secondary fragmentation ratios.
Chlorine Pattern	Yes (3:1)	Yes (3:1)	Yes (3:1)



Expert Insight: The critical differentiator between the Target and Alternative B (the isomer) is the secondary fragmentation of the aniline ion (m/z 158). The ortho-methoxy group in the target facilitates a facile loss of a methyl radical (15 Da) to form a stabilized quinoid-type ion (m/z 143), a pathway less favored in the para-methoxy isomer.

Experimental Protocol (Self-Validating System)

Objective: To generate reproducible MS/MS spectra that allow for unambiguous identification.

LC-MS/MS Conditions

- Instrument: Triple Quadrupole (QqQ) or Q-TOF.
- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).

Step-by-Step Workflow

- Precursor Selection: Isolate m/z 201.0 (^{35}Cl isotope).
 - Validation Check: Verify the presence of the ^{37}Cl isotope at m/z 203.0 with ~33% intensity of the parent peak. If this 3:1 ratio is absent, the compound is not chlorinated.
- Collision Energy (CE) Ramp: Apply a ramp (e.g., 10–40 eV).
 - Low CE (10-15 eV): Preserves the $[\text{M}+\text{H}-\text{NH}_3]^+$ isocyanate intermediate (m/z 184).

- High CE (25-35 eV): Forces the cleavage of the urea bond to generate the aniline ion (m/z 158) and its secondary fragments.
- Detection: Monitor transitions 201 → 158 (Quantifier) and 201 → 143 (Qualifier).

Fragmentation Mechanism & Pathways[2]

The fragmentation of 4-Chloro-2-methoxyphenyl urea follows a predictable "Urea Decomposition" pathway, modified by the electronic effects of the ring substituents.

Primary Pathway: Urea Cleavage

The protonated molecular ion $[M+H]^+$ (m/z 201) undergoes two competing eliminations:

- Loss of Ammonia (NH_3 , 17 Da):
 - Mechanism: Intramolecular nucleophilic attack or simple elimination.
 - Product: Isocyanate cation $[Ar-NH=C=O]^+$ (m/z 184).
 - Observation: Usually a minor peak in ESI, but diagnostic of the intact urea terminus.
- Loss of Isocyanic Acid ($HNCO$, 43 Da):
 - Mechanism: Proton transfer to the urea nitrogen followed by C-N bond cleavage.
 - Product: 4-Chloro-2-methoxyaniline cation $[Ar-NH_3]^+$ (m/z 158).
 - Observation: This is typically the Base Peak (100% abundance).

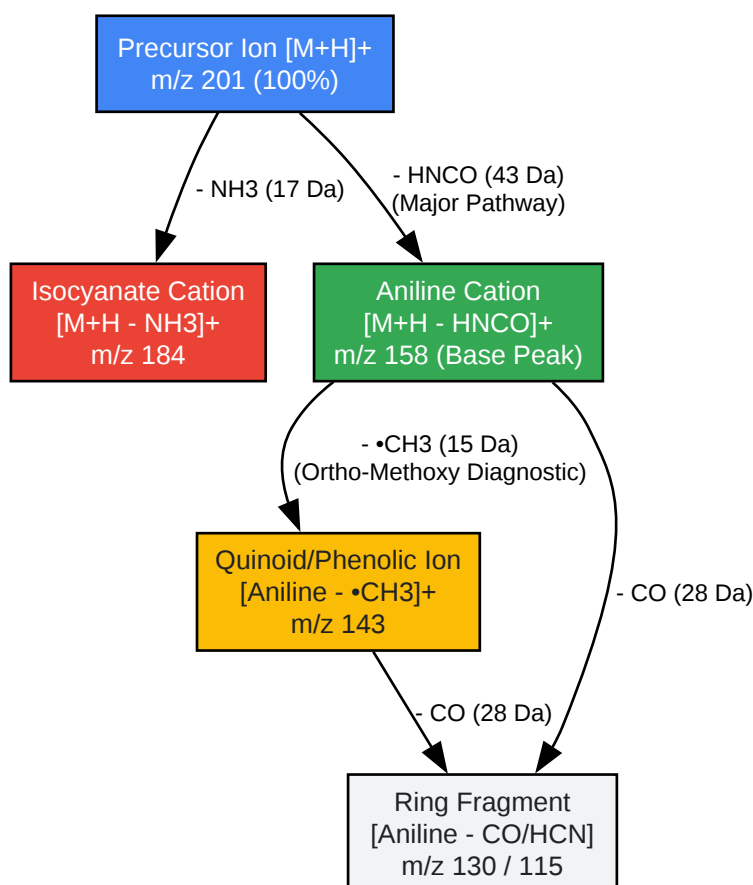
Secondary Pathway: Aniline Degradation (The Fingerprint)

The resulting aniline ion (m/z 158) possesses high internal energy and fragments further:

- Loss of Methyl Radical ($[1]•CH_3$, 15 Da):
 - Mechanism: Homolytic cleavage of the O- CH_3 bond.

- Product: m/z 143.
- Significance: This is highly favored by the ortho position of the methoxy group, which stabilizes the resulting radical cation through resonance with the nitrogen (forming a pseudo-quinoid structure).
- Loss of Carbon Monoxide (CO, 28 Da):
 - Product: m/z 130 (from m/z 158) or m/z 115 (from m/z 143).

Visualized Pathway (Graphviz)



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Caption: Fragmentation tree of 4-Chloro-2-methoxyphenyl urea (m/z 201). The transition m/z 158 -> 143 is diagnostic for the ortho-methoxy substituent.

Summary of Diagnostic Ions

m/z (³⁵ Cl)	Identity	Origin	Relative Abundance
201	[M+H] ⁺	Precursor	Variable (Source dependent)
184	[M+H - NH ₃] ⁺	Isocyanate loss	Low (<10%)
158	[C ₇ H ₉ CINO] ⁺	Aniline (Loss of HNCO)	High (100%)
143	[C ₆ H ₆ CINO] ^{•+}	Loss of Methyl from Aniline	Medium (20-50%)
123	[C ₇ H ₉ NO - Cl] ⁺	Dechlorination (Rare)	Very Low

References

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